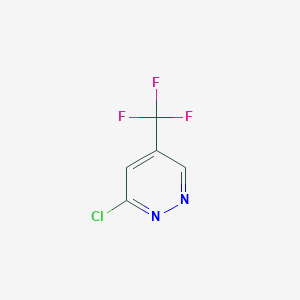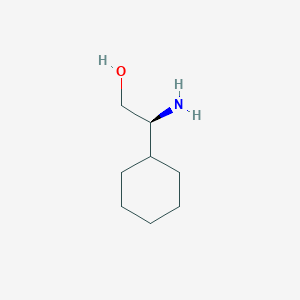
2-(2-Pyrenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborole
Übersicht
Beschreibung
2-(2-Pyrenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborole (2-Pyrenyl-TMD) is an organoboron compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in various synthetic organic chemistry reactions and has been found to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
DNA Modification for Electron-Transfer Studies
- A derivative of the compound, 5-(2-Pyrenyl)-2′-deoxyuridine, was synthesized to explore its application as a DNA modification for electron-transfer studies. The modified nucleoside was characterized by absorption and fluorescence spectroscopy, indicating that it behaves optically like a pyrene derivative and shows the ability for Watson–Crick base-pairing inside DNA. This suggests its potential use as an optical label for DNA, which changes its absorption properties upon DNA hybridization and undergoes fluorescence quenching by charge transfer (Wanninger-Weiss & Wagenknecht, 2008).
Synthesis and Characterization of Novel Compounds
- Another study focused on the synthesis and characterization of a pyrazole derivative involving the compound, which was confirmed by spectroscopies and X-ray diffraction. Density functional theory (DFT) calculations were performed, and the results were consistent with the experimental data, indicating the potential utility of these compounds in various applications due to their unique structural properties (Liao et al., 2022).
Structural Versatility in Crystal Engineering
- Research into the structural versatility of pyrene derivatives, including those similar to the compound of interest, has shown a range of polymorphs and co-crystals with different solvents. This highlights their potential in crystal engineering for designing materials with specific physical properties, such as differing densities and packing modes (Batsanov et al., 2012).
Application in H2O2 Detection in Living Cells
- A study on a 4-substituted pyrene derivative showcased its application in detecting hydrogen peroxide (H2O2) in living cells due to its sensitivity, selectivity, and outstanding fluorescent properties. This indicates the potential of such compounds in biomedical imaging and analytical chemistry (Nie et al., 2020).
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-pyren-2-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BO2/c1-21(2)22(3,4)25-23(24-21)18-12-16-10-8-14-6-5-7-15-9-11-17(13-18)20(16)19(14)15/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWCBOPAQPLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C4C(=C2)C=CC5=CC=CC(=C54)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(pyren-2-yl)-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




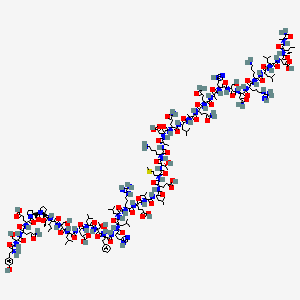
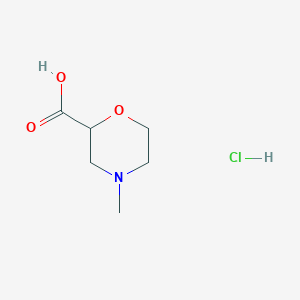
![3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate](/img/structure/B3029932.png)
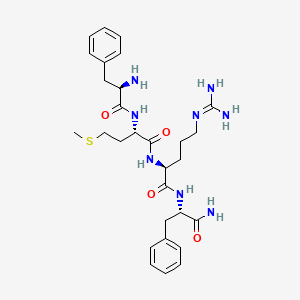
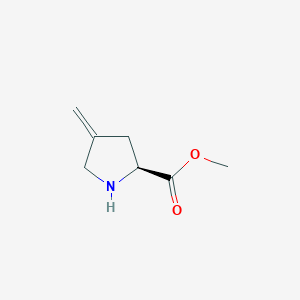

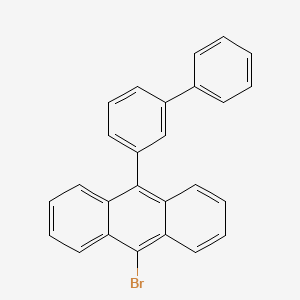
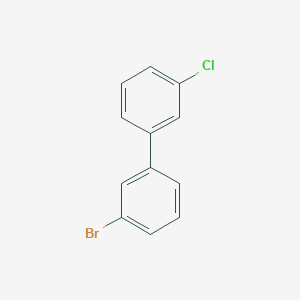

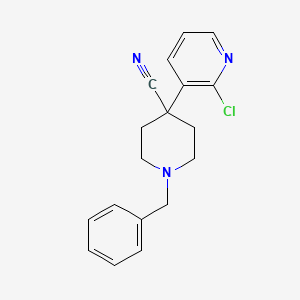
![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester](/img/structure/B3029945.png)
